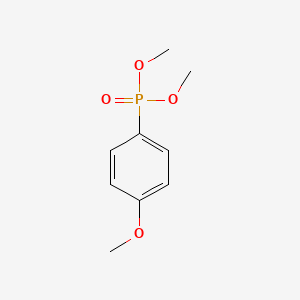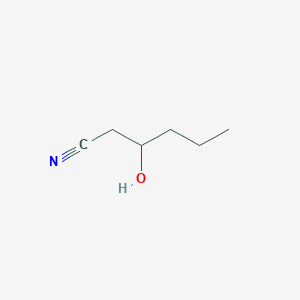
3-Hydroxyhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyhexanenitrile is an organic compound with the molecular formula C6H11NO It is a hydroxynitrile, meaning it contains both a hydroxy (-OH) and a nitrile (-CN) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyhexanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. For example, the reaction of pentanal with hydrogen cyanide in the presence of a base catalyst can yield this compound . The reaction typically involves the following steps:
- The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate.
- The negatively charged oxygen atom in the intermediate reacts with a proton to form the hydroxynitrile.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyhexanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a nitrile-aldehyde or nitrile-ketone.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrile-aldehydes or nitrile-ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles depending on the reagents used.
Scientific Research Applications
3-Hydroxyhexanenitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its functional groups.
Material Science: Utilized in the production of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Mechanism of Action
The mechanism of action of 3-Hydroxyhexanenitrile involves its functional groups. The hydroxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Hydroxyhexanenitrile: Similar structure but with the hydroxy group on the second carbon.
3-Hydroxybutanenitrile: Shorter carbon chain but similar functional groups.
3-Hydroxyheptanenitrile: Longer carbon chain but similar functional groups.
Uniqueness: 3-Hydroxyhexanenitrile is unique due to its specific carbon chain length and the position of its functional groups
Properties
CAS No. |
24951-13-1 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-hydroxyhexanenitrile |
InChI |
InChI=1S/C6H11NO/c1-2-3-6(8)4-5-7/h6,8H,2-4H2,1H3 |
InChI Key |
YUGSARGCZUIABE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


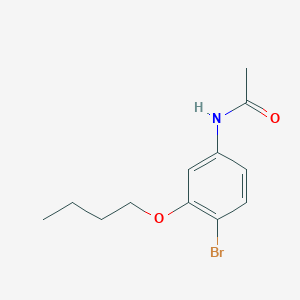
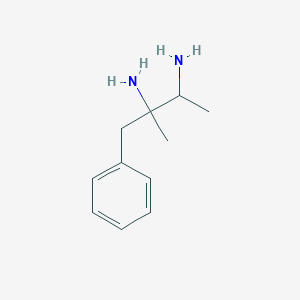
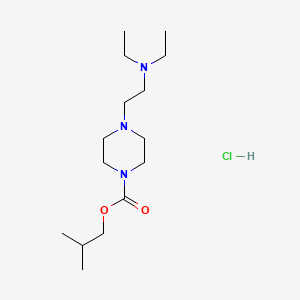
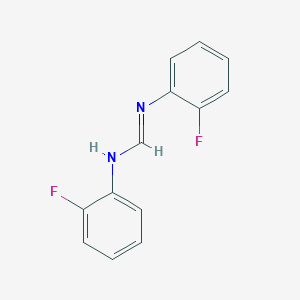
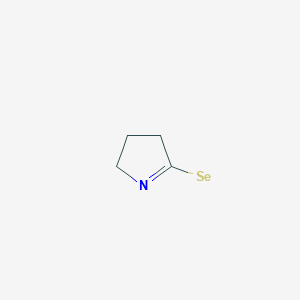
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)


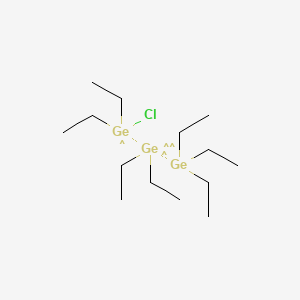
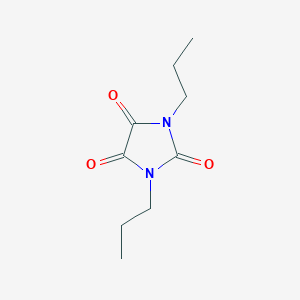
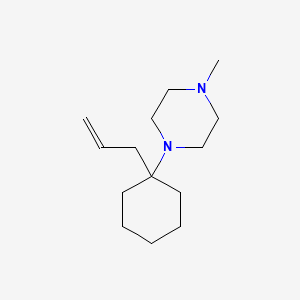
![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)
